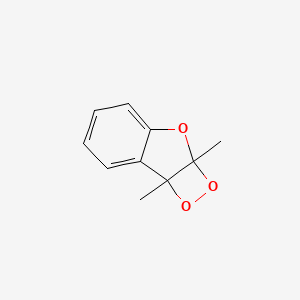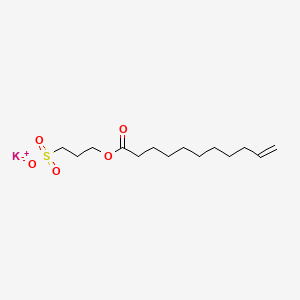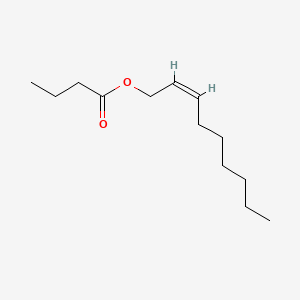
(Z)-Non-2-enyl butyrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-Non-2-enyl butyrate is an ester compound characterized by its fruity aroma. It is commonly used in the flavor and fragrance industry due to its pleasant scent. The compound is formed by the esterification of non-2-enol and butyric acid, resulting in a molecule with significant applications in various fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-Non-2-enyl butyrate typically involves the esterification reaction between non-2-enol and butyric acid. This reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion. The reaction can be represented as follows:
Non-2-enol+Butyric acid→(Z)-Non-2-enyl butyrate+Water
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, the use of immobilized enzymes as catalysts can enhance the efficiency of the esterification process.
Analyse Des Réactions Chimiques
Types of Reactions: (Z)-Non-2-enyl butyrate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to non-2-enol and butyric acid.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids under specific conditions.
Reduction: Reduction reactions can convert this compound to its corresponding alcohol.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Hydrolysis: Non-2-enol and butyric acid.
Oxidation: Aldehydes or carboxylic acids.
Reduction: Corresponding alcohol.
Applications De Recherche Scientifique
(Z)-Non-2-enyl butyrate has a wide range of applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its role in pheromone communication in insects.
Medicine: Explored for its potential therapeutic effects due to its anti-inflammatory properties.
Industry: Utilized in the flavor and fragrance industry to impart fruity scents to products.
Mécanisme D'action
The mechanism of action of (Z)-Non-2-enyl butyrate involves its interaction with specific molecular targets. In biological systems, it can bind to olfactory receptors, triggering a sensory response. Additionally, its anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokines and modulation of signaling pathways such as NF-κB.
Comparaison Avec Des Composés Similaires
Ethyl butyrate: Another ester with a fruity aroma, commonly used in flavorings.
Butyl acetate: An ester used as a solvent in various industrial applications.
Methyl butyrate: Known for its pineapple-like scent, used in the fragrance industry.
Uniqueness of (Z)-Non-2-enyl butyrate: this compound stands out due to its specific structural configuration, which imparts unique olfactory properties. Its (Z)-configuration differentiates it from other esters, leading to distinct sensory and chemical characteristics.
Propriétés
Numéro CAS |
94109-99-6 |
|---|---|
Formule moléculaire |
C13H24O2 |
Poids moléculaire |
212.33 g/mol |
Nom IUPAC |
[(Z)-non-2-enyl] butanoate |
InChI |
InChI=1S/C13H24O2/c1-3-5-6-7-8-9-10-12-15-13(14)11-4-2/h9-10H,3-8,11-12H2,1-2H3/b10-9- |
Clé InChI |
JTZDGEKMDBKLAI-KTKRTIGZSA-N |
SMILES isomérique |
CCCCCC/C=C\COC(=O)CCC |
SMILES canonique |
CCCCCCC=CCOC(=O)CCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



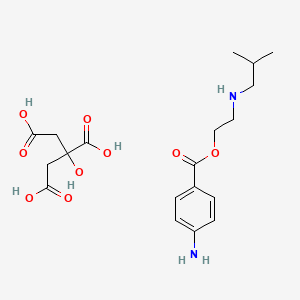
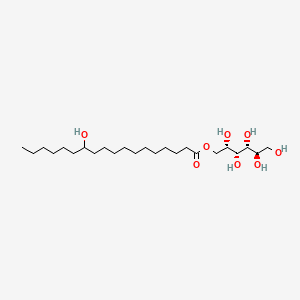
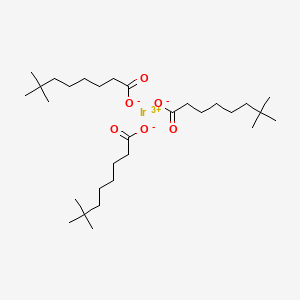

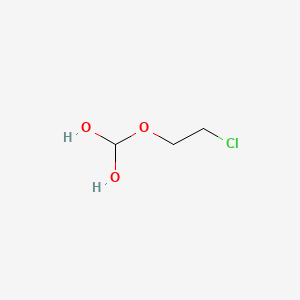
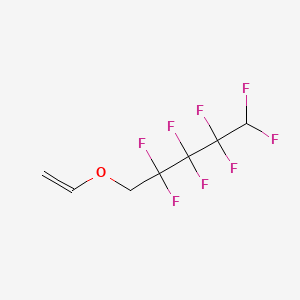
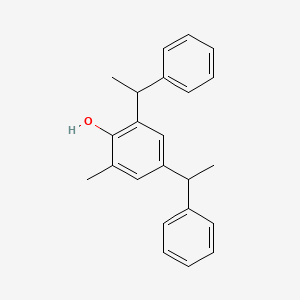
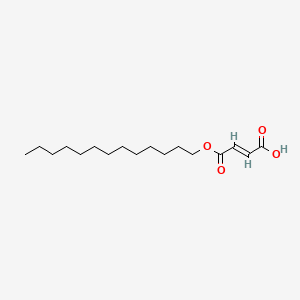


![1-Bicyclo[2.2.1]hept-5-EN-2-YL-4-hydroxybutan-2-one](/img/structure/B12660922.png)
